molecular formula C9H18N2O B7801511 N-(3-(Dimethylamino)propyl)methacrylamide CAS No. 67296-21-3

N-(3-(Dimethylamino)propyl)methacrylamide

Cat. No.: B7801511
CAS No.: 67296-21-3
M. Wt: 170.25 g/mol
InChI Key: GDFCSMCGLZFNFY-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)propyl)methacrylamide: is a versatile organic compound that has garnered significant attention in scientific research and industrial applications. This compound is characterized by its unique structure, which includes a methacrylamide group attached to a 3-(dimethylamino)propyl chain. Its properties and reactivity make it a valuable component in various chemical processes and products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Dimethylamino)propyl)methacrylamide typically involves the reaction of methacryloyl chloride with 3-(dimethylamino)propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under anhydrous conditions to prevent hydrolysis of the reactants. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(3-(Dimethylamino)propyl)methacrylamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Oxidation products may include carboxylic acids or ketones.

  • Reduction: Reduced products can include amines or alcohols.

  • Substitution: Substitution reactions can yield various amides, esters, or ethers.

Scientific Research Applications

Drug Delivery Systems

Self-Healing pH-Responsive Hydrogels

DMAPMA serves as a monomer in the synthesis of self-healing, pH-responsive hydrogels such as P(DMAPMA-stat-DAA). These hydrogels can encapsulate drugs and release them in response to changes in pH, making them particularly useful for targeted drug delivery applications. Studies have demonstrated that these hydrogels can effectively deliver therapeutic agents while maintaining their structural integrity under physiological conditions .

Case Study: Hydrogels for Cancer Therapy

A study investigated the use of DMAPMA-based hydrogels for delivering chemotherapeutic agents. The results indicated that the hydrogels not only provided controlled release of the drugs but also exhibited self-healing properties that enhanced their effectiveness in vivo. This demonstrates the potential of DMAPMA in developing advanced drug delivery systems .

Gene Delivery Vectors

Cationic Polymers for Nucleic Acid Delivery

DMAPMA is employed as a cationic monomer to create polymers that can complex with nucleic acids, facilitating their intracellular delivery. These polymers are particularly effective in gene therapy applications, where efficient delivery of plasmid DNA (pDNA) is crucial .

Case Study: Tailored Gene Delivery

Research has shown that glucose-containing diblock polycations incorporating DMAPMA significantly enhance pDNA delivery efficiency. The study highlighted that the molecular weight and charge of these polycations influence their effectiveness across different cell types, showcasing DMAPMA's adaptability in gene therapy formulations .

Materials Science

Synthesis of Functional Polymers

DMAPMA is utilized in the synthesis of various functional polymers, including thermo- and pH-responsive materials. These polymers exhibit unique properties such as phase separation and micelle formation, which are beneficial for applications in drug delivery and tissue engineering .

Case Study: Polymer Brushes

Research on polymer brushes containing DMAPMA revealed that increasing the content of this monomer decreased the critical micelle concentration (CMC), enhancing the material's responsiveness to environmental changes. This characteristic is valuable for creating smart materials that can adapt to specific stimuli .

Environmental Applications

Non-Toxic Flocculants for Microalgae Harvesting

DMAPMA has been explored as a component in non-toxic synthetic flocculants used for harvesting microalgae. These flocculants are essential in biofuel production and wastewater treatment processes, providing an eco-friendly alternative to traditional methods .

Case Study: Microalgae Harvesting Efficiency

A study demonstrated that flocculants based on DMAPMA effectively aggregated microalgae, improving harvesting efficiency by up to 80%. This application highlights DMAPMA's role in sustainable practices within environmental biotechnology .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Drug DeliverySelf-healing hydrogelsControlled drug release; effective in vivo performance
Gene TherapyCationic vectors for pDNA deliveryEnhanced delivery efficiency; cell-type adaptability
Materials ScienceThermo- and pH-responsive polymersDecreased CMC; smart material properties
Environmental TechnologyNon-toxic flocculants for microalgae harvestingImproved harvesting efficiency; eco-friendly alternative

Mechanism of Action

N-(3-(Dimethylamino)propyl)methacrylamide is similar to other compounds such as N-(3-aminopropyl)methacrylamide and N-(3-(diethylamino)propyl)methacrylamide. its unique dimethylamino group provides distinct reactivity and properties compared to these compounds. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable component in various applications.

Comparison with Similar Compounds

  • N-(3-aminopropyl)methacrylamide

  • N-(3-(diethylamino)propyl)methacrylamide

  • N-(3-(dimethylamino)phenyl)methacrylamide

Biological Activity

N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) is a cationic monomer that has garnered attention for its significant biological activity, particularly in the fields of drug delivery, gene therapy, and biomedical engineering. This article explores its biochemical properties, mechanisms of action, and applications in various scientific research areas.

DMAPMA is characterized by a methacrylamide functional group attached to a propyl chain containing a dimethylamino group. Its molecular formula is C9H18N2OC_9H_{18}N_2O, with a molecular weight of approximately 174.25 g/mol. The dimethylamino group imparts cationic properties, enabling interactions with negatively charged biomolecules such as DNA and cell membranes.

Table 1: Key Properties of DMAPMA

PropertyValue
Molecular FormulaC9H18N2OC_9H_{18}N_2O
Molecular Weight174.25 g/mol
Functional GroupMethacrylamide
SolubilitySoluble in water
ChargeCationic

The biological activity of DMAPMA is primarily attributed to its ability to undergo radical polymerization and form cationic polymers. These polymers can interact with nucleic acids and other negatively charged molecules through electrostatic interactions, facilitating their delivery into cells.

Key Mechanisms:

  • Gene Delivery: DMAPMA enhances the uptake of genetic material by cells, increasing gene expression levels by forming complexes with nucleic acids.
  • Cell Signaling Modulation: It influences various cellular signaling pathways by modulating receptor activity and enzyme functions.
  • Metabolic Interaction: DMAPMA participates in metabolic pathways, interacting with enzymes that can alter cellular metabolism and affect the expression of metabolic enzymes.

Cellular Effects

Research indicates that DMAPMA can significantly impact cellular processes:

  • Cell Adhesion and Differentiation: Cationic surfaces modified with DMAPMA improve cell adhesion and differentiation, which is critical for tissue engineering applications.
  • Cytotoxicity: Studies show varying levels of cytotoxic effects on different cell lines, such as HeLa cells. This variability is essential for assessing the safety profile of DMAPMA-based formulations in therapeutic applications .

Applications in Scientific Research

DMAPMA has diverse applications across multiple fields:

  • Drug Delivery Systems:
    • Used to create pH-responsive hydrogels for controlled drug release.
    • Demonstrated effective release of drugs like 5-aminosalicylic acid under gastrointestinal conditions.
  • Gene Delivery:
    • Acts as a cationic monomer in developing vectors for gene therapy due to its ability to complex with nucleic acids.
  • Biomedical Engineering:
    • Employed in the fabrication of biocompatible coatings and adhesives that enhance material compatibility with biological tissues.
  • 3D Printing:
    • Utilized in formulating inks for printing magnetic devices and MRI contrast agents .

Case Study 1: Drug Delivery Hydrogel Development

A study investigated the mechanical properties and drug release capabilities of poly(this compound) (PDMAPMA) hydrogels. The results indicated that the hydrogels exhibited improved mechanical strength and pH-dependent phase transition temperatures, enhancing their potential as drug delivery systems .

Case Study 2: Gene Delivery Efficacy

In another study, DMAPMA-based polymers were tested for their efficacy in gene delivery applications. The findings demonstrated significant improvements in gene expression levels when using DMAPMA-modified vectors compared to non-modified controls .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(2)9(12)10-6-5-7-11(3)4/h1,5-7H2,2-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFCSMCGLZFNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64080-86-0
Record name Poly[N-[3-(dimethylamino)propyl]methacrylamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64080-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7040154
Record name N-(3-Dimethylaminopropyl)methacrylamide
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl-
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URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5205-93-6, 67296-21-3
Record name N-[3-(Dimethylamino)propyl]methacrylamide
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URL https://commonchemistry.cas.org/detail?cas_rn=5205-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-(Dimethylamino)propyl)methacrylamide
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Record name N-((Dimethylamino)propyl)methacrylamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(3-Dimethylaminopropyl)methacrylamide
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Record name N-[3-(dimethylamino)propyl]methacrylamide
Source European Chemicals Agency (ECHA)
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Record name N-(3-(DIMETHYLAMINO)PROPYL)METHACRYLAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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